pharmacological profile of 4-hydroxy aminoindane scaffolds
pharmacological profile of 4-hydroxy aminoindane scaffolds
An In-Depth Technical Guide to the Pharmacological Profile of 4-Hydroxy Aminoindane Scaffolds
Abstract
The aminoindane scaffold, a conformationally restricted analog of phenethylamine, represents a versatile platform in medicinal chemistry. Its derivatives have been explored for a range of biological activities, from central nervous system stimulants to potential therapeutics.[1][2] This guide focuses specifically on the 4-hydroxy aminoindane scaffold, a substitution pattern that significantly steers the pharmacological profile towards potent dopaminergic modulation. We will dissect the structure-activity relationships, pharmacodynamics, and key experimental methodologies used to characterize these compounds, providing researchers and drug development professionals with a comprehensive overview of this important chemical class.
The 4-Hydroxy Aminoindane Scaffold: A Structural and Chemical Overview
The defining feature of the 2-aminoindane framework is the cyclization of the phenethylamine side chain, which creates a rigid structure.[1] This rigidity reduces the number of possible conformations, which can lead to higher receptor affinity and selectivity compared to more flexible analogs like amphetamine. The introduction of a hydroxyl group at the 4-position of the indane ring is a critical modification that imparts specific chemical and pharmacological properties.
Key Structural Features:
-
Rigid Bicyclic Core: The indane nucleus provides a constrained phenethylamine backbone.
-
Chirality: The C2 carbon (bearing the amino group) is often a chiral center, leading to enantiomers with potentially dramatic differences in biological activity.
-
The 4-Hydroxy Group: This phenolic group can act as a hydrogen bond donor and acceptor, significantly influencing ligand-receptor interactions.[3] Chemical stability studies have shown that the 4-hydroxy regioisomer is stable, unlike some other positional isomers which can be prone to oxidation.[4]
Caption: Core 4-hydroxy-2-aminoindane scaffold and key sites for chemical modification.
Pharmacodynamics: A Profile Dominated by Dopaminergic Activity
While many aminoindane derivatives, such as MDAI (5,6-methylenedioxy-2-aminoindane), are known as serotonin (5-HT) and norepinephrine (NE) releasing agents with entactogenic properties, the 4-hydroxy substitution dramatically shifts the activity profile.[5][6][7]
Potent and Stereoselective Dopamine Receptor Agonism
The most striking feature of the 4-hydroxy aminoindane scaffold is its capacity for potent, direct agonism at dopamine receptors. Landmark research on 4-hydroxy-2-(di-n-propylamino)indan (4-OH-DPDAI) demonstrated that this compound is a powerful dopaminergic agonist.[8]
A critical aspect of this activity is its stereoselectivity. The (R)-enantiomer of 4-OH-DPDAI was found to be approximately 100 times more potent than the (S)-enantiomer in a functional assay for dopamine agonism.[8] This pronounced difference underscores the importance of a precise three-dimensional fit within the dopamine receptor binding pocket, a classic indicator of a specific, high-affinity interaction. This potent activity suggests a primary role as a D2-like receptor agonist, a profile sought after for conditions like Parkinson's disease.[5][9]
Interaction with Monoamine Transporters
The broader class of aminoindanes interacts significantly with monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[10] Compounds like MDAI and 5-IAI are potent inhibitors of SERT and NET and also act as releasing agents, with considerably less activity at DAT.[6][11] This SERT/NET preference is responsible for the MDMA-like, empathogenic effects.[12][13]
The 4-hydroxy scaffold's strong direct receptor agonism suggests a different mechanism of action compared to its transporter-focused cousins. While direct, comprehensive data on 4-hydroxy aminoindane binding to monoamine transporters is less prevalent, its potent receptor-level activity implies that transporter interactions may be secondary or less significant for its primary pharmacological effects. This shift from a presynaptic (transporter-mediated) to a postsynaptic (receptor-mediated) mechanism is a key differentiating feature imparted by the 4-hydroxy group.
Caption: Contrasting primary mechanisms of non-4-OH vs. 4-OH aminoindanes.
Structure-Activity Relationships (SAR)
The pharmacological activity of 4-hydroxy aminoindanes is tightly controlled by their molecular structure. The existing research provides clear insights into the key determinants of potency and selectivity.
| Structural Feature | Observation | Implication | Reference |
| 4-OH Group | Presence is critical for potent dopaminergic agonism. | Acts as a key pharmacophoric element, likely forming a crucial hydrogen bond within the dopamine receptor active site. | [8] |
| Stereochemistry at C2 | The (R)-enantiomer is ~100x more potent than the (S)-enantiomer. | The receptor binding pocket has a strict stereochemical requirement for optimal ligand orientation. | [8] |
| N-Substitution | Di-n-propyl groups ((CH₂)₂CH₃)₂ are associated with high potency. | The size and lipophilicity of N-alkyl substituents are key for tuning affinity and selectivity for the dopamine receptor. | [8] |
| Ring Position of OH | 4-OH confers dopaminergic activity. Other substitutions (e.g., 5,6-methylenedioxy) confer serotonergic activity. | The position of polar groups on the aromatic ring dictates which class of monoamine receptor/transporter is targeted. | [6][8] |
Experimental Protocols for Pharmacological Profiling
Characterizing the pharmacological profile of a novel 4-hydroxy aminoindane analog requires a systematic approach using validated in vitro assays. A foundational experiment is the radioligand binding assay to determine affinity for the target receptor.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
Principle: This is a competitive binding assay. The test compound's ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]Spiperone) from the D2 receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to an affinity constant (Ki).[14]
Step-by-Step Methodology:
-
Receptor Preparation:
-
Use cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
Assay Buffer
-
Test compound at various concentrations (typically a 10-point serial dilution from 10 µM to 0.1 nM).
-
Radioligand (e.g., [³H]Spiperone at a final concentration near its Kd, ~0.2 nM).
-
Receptor membrane preparation.
-
-
Controls:
-
Total Binding: All components except the test compound.
-
Non-Specific Binding (NSB): All components plus a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a D2 receptor radioligand binding assay.
Therapeutic Potential and Future Directions
The potent dopaminergic agonism of the 4-hydroxy aminoindane scaffold makes it a compelling starting point for the development of therapeutics for dopamine-deficient neurological disorders, most notably Parkinson's disease.[5] Its rigid structure may offer advantages in terms of selectivity and reduced off-target effects compared to more flexible dopamine agonists.
However, significant research is still required. Future work should focus on:
-
Full Selectivity Profiling: Characterizing the binding affinity and functional activity across all dopamine receptor subtypes (D1-D5) and a broad panel of other CNS receptors and transporters to establish a comprehensive off-target profile.
-
In Vivo Efficacy: Demonstrating efficacy in animal models of Parkinson's disease or other relevant CNS disorders.
-
Pharmacokinetics and ADME: Evaluating the absorption, distribution, metabolism, and excretion properties to ensure the compounds have suitable drug-like characteristics.
-
Exploring Analogs: Systematically modifying the N-substituents and exploring other substitutions on the indane ring to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
The 4-hydroxy aminoindane scaffold represents a distinct and pharmacologically significant branch of the wider aminoindane family. The introduction of the 4-hydroxy group fundamentally shifts the molecular mechanism of action away from the presynaptic monoamine transporter inhibition and release seen in analogs like MDAI, and towards potent, stereoselective, direct agonism at postsynaptic dopamine receptors.[6][8] This profile makes the scaffold a promising lead for the development of novel CNS therapeutics. A thorough understanding of its structure-activity relationships and the application of rigorous experimental protocols are essential for unlocking its full potential in drug discovery.
References
-
Cannon, J. G., Dushin, R. G., Long, J. P., Ilhan, M., Jones, N. D., & Swartzendruber, J. K. (1985). Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan. Journal of Medicinal Chemistry, 28(4), 515–518. [Link]
-
Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]
-
American Chemical Society. (1985). Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan. Journal of Medicinal Chemistry. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Aminoindanes. UNODC Early Warning Advisory. [Link]
-
Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry. [Link]
-
Iversen, L., Roth, B. L., & Gibbons, S. (2013). Designer psychostimulants: Pharmacology and differences. Neuropharmacology, 64, 357-364. [Link]
-
Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]
-
Wikipedia. (n.d.). MDAI. [Link]
-
Liechti, M. E. (2017). Pharmacology of MDMA- and Amphetamine-Like New Psychoactive Substances. In Novel Psychoactive Substances (pp. 1-24). Springer, Cham. [Link]
- Google Patents. (2021). Process for preparing (r)-4-aminoindane and corresponding amides.
-
Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237–244. [Link]
-
Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]
- Google Patents. (2017).
-
Wikipedia. (n.d.). 5-HT2A receptor. [Link]
-
Weinstock, M., Goren, T., Youdim, M. B., & Chorev, M. (2000). Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity. The Journal of Organic Chemistry, 65(21), 7173–7179. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
Bojarski, A. J., Cegła, M. T., Charakchieva-Minol, S., & Mokrosz, M. J. (1993). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. Die Pharmazie, 48(4), 289-291. [Link]
Sources
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Details for Aminoindanes [unodc.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthetic Aminoindanes: A Summary of Existing Knowledge [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. MDAI - Wikipedia [en.wikipedia.org]
- 8. Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
